5-(Bromomethyl)-1,2,3-thiadiazole
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Overview
Description
5-(Bromomethyl)-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,2,3-thiadiazole typically involves the bromomethylation of thiadiazole derivatives. One common method includes the reaction of thiadiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The scalability of the bromomethylation process makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction.
Major Products Formed
The major products formed from these reactions include substituted thiadiazoles, oxidized derivatives, and coupled products with various functional groups.
Scientific Research Applications
5-(Bromomethyl)-1,2,3-thiadiazole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,2,3-thiadiazole involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s reactivity with biological molecules makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1,2,3-thiadiazole
- 5-(Iodomethyl)-1,2,3-thiadiazole
- 5-(Hydroxymethyl)-1,2,3-thiadiazole
Comparison
Compared to its analogs, 5-(Bromomethyl)-1,2,3-thiadiazole exhibits higher reactivity due to the bromine atom’s larger size and lower electronegativity. This makes it more suitable for certain chemical reactions, such as nucleophilic substitution and coupling reactions. Its unique reactivity profile allows for the synthesis of a broader range of derivatives and applications in various fields .
Properties
IUPAC Name |
5-(bromomethyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-1-3-2-5-6-7-3/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNNGPOAKVLWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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